N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, dichlorophenyl group, and an acetohydrazide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves multiple steps, starting with the preparation of the furan ring and the dichlorophenyl group. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Condensation Reaction: The final step involves the condensation of the furan derivative with the acetohydrazide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern and the presence of both furan and dichlorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H17Cl2N3O2 |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C20H17Cl2N3O2/c1-13-3-2-4-15(9-13)23-12-20(26)25-24-11-16-6-8-19(27-16)17-7-5-14(21)10-18(17)22/h2-11,23H,12H2,1H3,(H,25,26)/b24-11+ |
InChI Key |
XHQHRQQEZDHKTI-BHGWPJFGSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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